

5-Iodo-dCTP: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-dCTP**

Cat. No.: **B15602304**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Iodo-2'-deoxycytidine-5'-triphosphate (**5-Iodo-dCTP**), focusing on its safe handling, storage, and key applications in research and development. The information is intended to equip laboratory personnel with the necessary knowledge to work with this modified nucleotide triphosphate effectively and safely.

Chemical and Physical Properties

5-Iodo-dCTP is a halogenated analog of deoxycytidine triphosphate (dCTP). The substitution of iodine at the 5-position of the pyrimidine ring introduces unique properties that make it a valuable tool in various molecular biology and medicinal chemistry applications.

Property	Value	Citation(s)
Molecular Formula	$C_9H_{15}N_3O_{13}P_3I$ (free acid)	[1] [2]
Molecular Weight	593.05 g/mol (free acid)	[1] [2]
Exact Mass	592.89 g/mol (free acid)	[1] [2]
CAS Number	31747-59-8	[1] [2]
Appearance	Colorless to slightly yellow solution in water	[1] [2]
Purity	$\geq 95\%$ (HPLC)	[1] [2]
Concentration	Typically supplied as a 10 mM - 11 mM solution	[1] [2]
pH	7.5 ± 0.5	[1] [2]
Spectroscopic Properties	$\lambda_{max}: 293 \text{ nm}$, $\epsilon: 5.7 \text{ L mmol}^{-1} \text{ cm}^{-1}$ (in Tris-HCl, pH 7.5)	[1] [2]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **5-Iodo-dCTP** is not readily available, safety precautions can be extrapolated from data on similar halogenated nucleotides and general laboratory safety guidelines. It is imperative to handle this compound with care, assuming it may have potential hazards.

2.1. General Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
- Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form or creating solutions.
- Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

- Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

2.2. Storage and Stability:

- Long-term Storage: Store at -20°C for optimal stability.[1][2]
- Shipping: **5-Iodo-dCTP** is typically shipped on gel packs.[1][2]
- Shelf Life: The compound is generally stable for at least 12 months from the date of delivery when stored correctly.[1][2]
- Short-term Exposure: Short-term exposure to ambient temperatures (up to one week) is generally acceptable.[1]
- Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles to prevent degradation. Aliquoting the solution upon first use is recommended.

2.3. Disposal:

As a halogenated organic compound, **5-Iodo-dCTP** waste should be disposed of as hazardous chemical waste. Do not dispose of it down the drain. Follow your institution's specific guidelines for the disposal of halogenated organic waste.

Experimental Protocols and Applications

5-Iodo-dCTP is a versatile reagent used in a range of molecular biology and organic chemistry techniques. Its primary applications stem from the reactivity of the carbon-iodine bond.

3.1. Enzymatic Incorporation into DNA:

5-Iodo-dCTP can be used as a substrate for various DNA polymerases, allowing for its incorporation into DNA strands during processes like PCR, DNA sequencing, and nick translation. The resulting iodinated DNA can be used for various downstream applications, including crystallographic studies and as a precursor for further modifications.

3.1.1. Polymerase Chain Reaction (PCR) Protocol:

This protocol provides a general guideline for incorporating **5-Iodo-dCTP** into a PCR product. Optimization of reaction conditions, such as annealing temperature and enzyme concentration, may be necessary for specific templates and primers.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Component	Final Concentration/Amount
10X PCR Buffer	1X
dATP, dGTP, dTTP	200 µM each
5-Iodo-dCTP	50-200 µM
dCTP (optional)	0-150 µM
Forward Primer	0.1 - 1.0 µM
Reverse Primer	0.1 - 1.0 µM
Template DNA	1 pg - 1 µg
Taq DNA Polymerase	1-2.5 units
Nuclease-free water	to final volume (e.g., 50 µL)

Thermocycling Conditions:

Step	Temperature	Time	Cycles
Initial Denaturation	95°C	2-5 min	1
Denaturation	95°C	30-60 sec	25-35
Annealing	55-68°C (primer dependent)	30-60 sec	
Extension	72°C	1 min/kb	
Final Extension	72°C	5-10 min	1
Hold	4°C	indefinite	1

3.2. Cross-Coupling Reactions:

The iodine atom on the cytosine base serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira couplings. These reactions allow for the site-specific introduction of a wide variety of functional groups onto the DNA.

3.2.1. Stille Coupling Protocol:

This protocol outlines a general procedure for the Stille coupling of an organostannane reagent to **5-Iodo-dCTP**. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).[7][8][9][10]

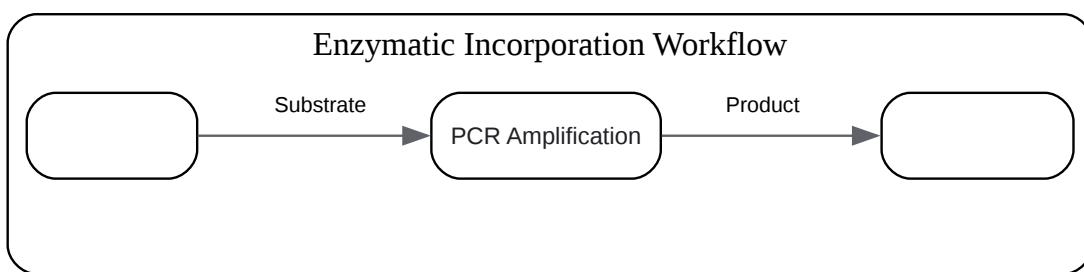
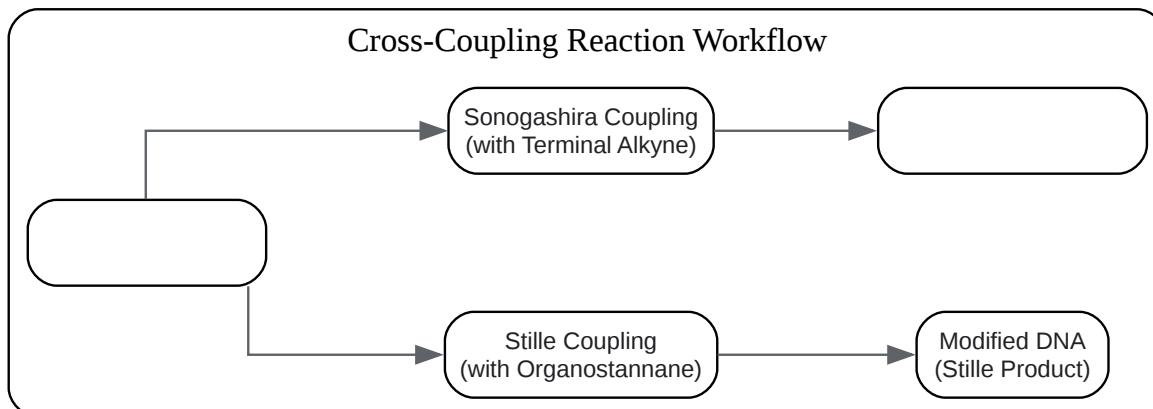
Component	Molar Equivalents
5-Iodo-dCTP	1.0
Organostannane Reagent	1.1 - 1.5
Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}_2(\text{dba})_3$)	0.05 - 0.1
Ligand (if required, e.g., AsPh_3)	0.1 - 0.2
Solvent (e.g., DMF, Dioxane)	-

Reaction Conditions:

- Dissolve **5-Iodo-dCTP** in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
- Add the palladium catalyst and ligand (if necessary).
- Add the organostannane reagent.
- Heat the reaction mixture to the appropriate temperature (e.g., 50-100°C) and monitor the reaction progress by HPLC or TLC.
- Upon completion, the product can be purified using standard chromatographic techniques.

3.2.2. Sonogashira Coupling Protocol:

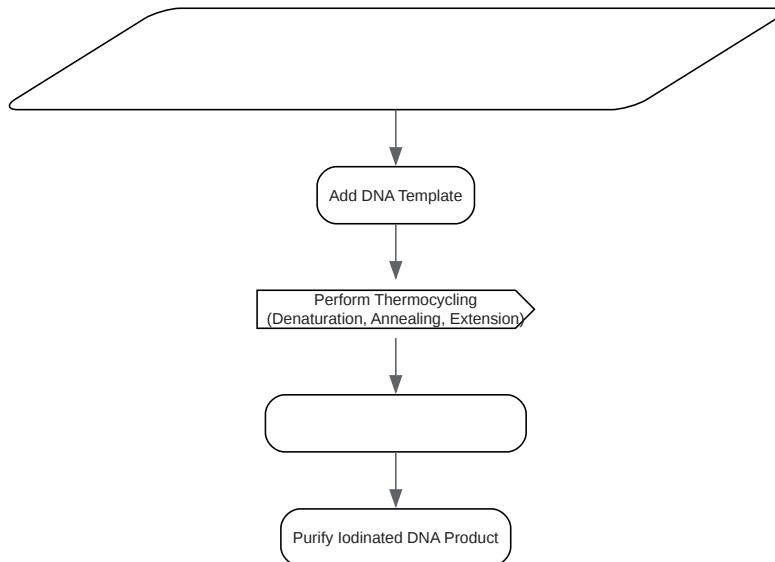
This protocol provides a general framework for the Sonogashira coupling of a terminal alkyne to **5-Iodo-dCTP**. This reaction is also performed under an inert atmosphere.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)



Component	Molar Equivalents
5-Iodo-dCTP	1.0
Terminal Alkyne	1.2 - 2.0
Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{PPh}_3)_2$)	0.02 - 0.1
Copper(I) Iodide (CuI)	0.05 - 0.2
Base (e.g., Et_3N , DIPEA)	2.0 - 5.0
Solvent (e.g., DMF, THF)	-

Reaction Conditions:

- To a solution of **5-Iodo-dCTP** in the anhydrous solvent, add the terminal alkyne, base, palladium catalyst, and CuI under an inert atmosphere.
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by HPLC or TLC).
- Upon completion, the reaction mixture is typically worked up and the product purified by chromatography.

Visualized Workflows


The following diagrams illustrate the primary experimental workflows involving **5-Iodo-dCTP**.

[Click to download full resolution via product page](#)

Caption: Experimental workflows for **5-Iodo-dCTP**.

Detailed PCR Incorporation Workflow

[Click to download full resolution via product page](#)

Caption: PCR workflow for **5-Iodo-dCTP** incorporation.

Caption: Logical relationship for choosing a cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Iodo-dCTP, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 2. jenabioscience.com [jenabioscience.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing your PCR [takarabio.com]
- 6. neb.com [neb.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [5-Iodo-dCTP: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602304#safety-and-handling-of-5-iodo-dctp>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com